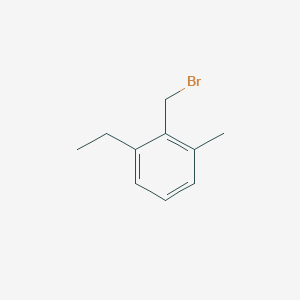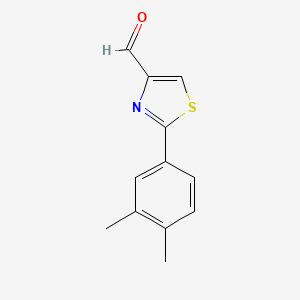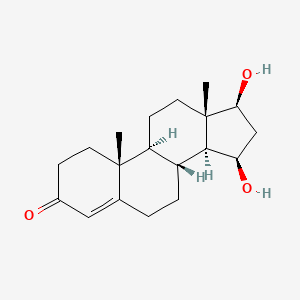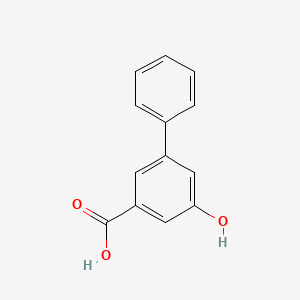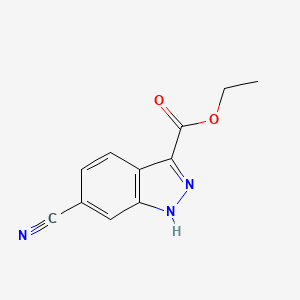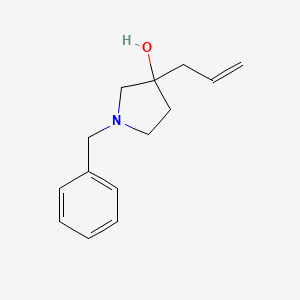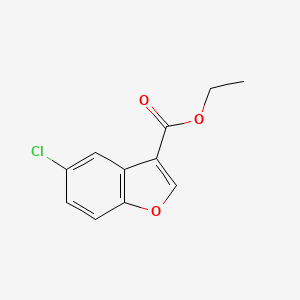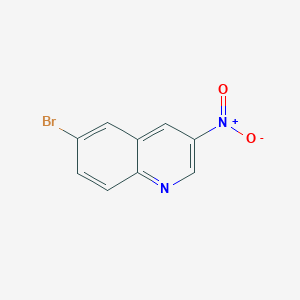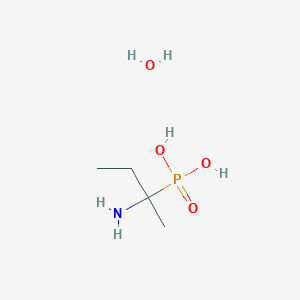
(2-Aminobutan-2-yl)phosphonic acid hydrate
Vue d'ensemble
Description
(2-Aminobutan-2-yl)phosphonic acid hydrate, also known as ABPA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. ABPA is a phosphonic acid derivative that contains an amino group, making it a useful building block for the synthesis of complex organic molecules. In
Applications De Recherche Scientifique
(2-Aminobutan-2-yl)phosphonic acid hydrate has been widely used in scientific research due to its unique properties. It has been used as a ligand in the synthesis of metal complexes, as well as a chiral auxiliary in asymmetric synthesis. This compound has also been used in the development of new drugs and as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (2-Aminobutan-2-yl)phosphonic acid hydrate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the growth of certain bacteria and viruses.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and memory. This compound has also been found to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Aminobutan-2-yl)phosphonic acid hydrate in lab experiments is its ease of synthesis and availability. It is also relatively stable and easy to handle. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are many potential future directions for research on (2-Aminobutan-2-yl)phosphonic acid hydrate. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative diseases. This compound has also been studied for its potential use as a biosensor for detecting various molecules in the body. Additionally, further research on the mechanism of action of this compound could lead to the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-aminobutan-2-ylphosphonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P.H2O/c1-3-4(2,5)9(6,7)8;/h3,5H2,1-2H3,(H2,6,7,8);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFGFZIYHLOEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(N)P(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693835 | |
| Record name | (2-Aminobutan-2-yl)phosphonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79014-65-6 | |
| Record name | (2-Aminobutan-2-yl)phosphonic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



